Methyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate
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Overview
Description
Methyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chlorinated pyridine ring attached to a propanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate typically involves the condensation of 2-chloropyridine-3-carboxylic acid chloride with methyl acetoacetate. This reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at low temperatures to prevent the formation of side products .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Formation of 3-(2-chloropyridin-3-yl)-3-oxopropanoic acid.
Reduction: Formation of 3-(2-chloropyridin-3-yl)-3-hydroxypropanoate.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated pyridine ring can participate in hydrogen bonding and hydrophobic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-chloropyridin-3-yl)pentanoate: Similar structure but with a longer carbon chain.
Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate is unique due to its specific combination of a chlorinated pyridine ring and a propanoate ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H8ClNO3 |
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Molecular Weight |
213.62 g/mol |
IUPAC Name |
methyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate |
InChI |
InChI=1S/C9H8ClNO3/c1-14-8(13)5-7(12)6-3-2-4-11-9(6)10/h2-4H,5H2,1H3 |
InChI Key |
OUPANXWHEWSZHL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)C1=C(N=CC=C1)Cl |
Origin of Product |
United States |
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